二-9H-芴-9-基二甲基硅烷

描述

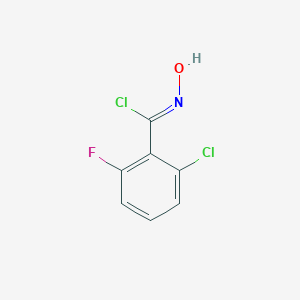

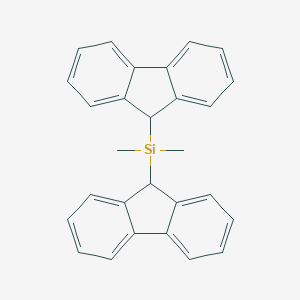

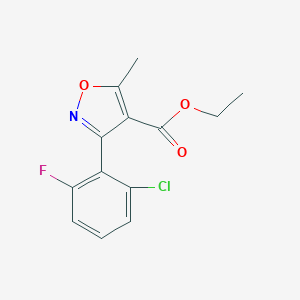

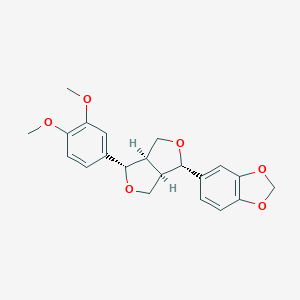

Di-9H-fluoren-9-yldimethylsilane (DFYDMS) is a diarylsilane compound that has been the subject of various studies due to its interesting photophysical properties, particularly its ability to form intramolecular excimers. Excimers are excited complexes formed between two identical molecules, one of which is in the excited state and the other in the ground state. The formation of excimers in DFYDMS has been explored through both experimental and computational methods, providing insights into the dynamics and energetics of this process .

Synthesis Analysis

While the provided papers do not detail the synthesis of DFYDMS specifically, they do discuss the synthesis of related fluorenylsilane compounds. For instance, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a related fluorene derivative, involves bromination, methylation, and a Grignard reaction starting from fluorene. This process is noted for its reasonable route, short reaction time, and high yield, which could be indicative of the synthetic accessibility of fluorene derivatives like DFYDMS .

Molecular Structure Analysis

The molecular structure of DFYDMS has been studied using time-resolved fluorescence spectroscopy and ab initio calculations. These studies have revealed that DFYDMS can adopt multiple conformations, including a near sandwich geometry and a true sandwich geometry, which are associated with its locally excited (LE) states and excimer state, respectively. The transition between these states involves conformational changes that are energetically favorable and lead to the characteristic red-shifted fluorescence of the excimer state .

Chemical Reactions Analysis

The chemical reactivity of related fluorenylsilane compounds has been investigated, such as the reaction of 9-fluorenyltris(trimethylsilyl)silane with chlorine to yield dichloro-9-fluorenyltrimethylsilylsilane. This reaction proceeds with good yield and results in a product with a staggered conformation and approximate C_s-symmetry, as determined by spectroscopic methods and X-ray structure analysis . These findings suggest that fluorenylsilane compounds, including DFYDMS, may undergo specific reactions that lead to structurally distinct products.

Physical and Chemical Properties Analysis

The physical and chemical properties of DFYDMS have been extensively studied through fluorescence spectroscopic techniques and time-dependent density functional theory (TD DFT) calculations. These studies have shown that the intramolecular excimer formation in DFYDMS is not significantly affected by solvent viscosity, indicating a slight conformational change during the monomer-excimer transition. The excitation energies and oscillator strengths derived from TD DFT calculations correlate well with the experimental absorption patterns, demonstrating the sensitivity of the excimer state to interchromophore separation and dihedral angle variations . Additionally, the molecular structure of a related compound, 1,8-dimethylfluoren-9-one, has been determined to be closely planar with a mutual inclination between benzene rings, which may provide insights into the planarity and steric effects in DFYDMS .

科学研究应用

荧光光谱和时变 DFT 研究

二-9H-芴-9-基二甲基硅烷已使用稳态和时间分辨荧光光谱学研究了其在各种溶剂中的分子内准分子形成。这种转变涉及从近面对面构象变为真正的夹心构象,溶剂粘度影响很小。使用时变 B3LYP/cc-pVTZ 方法分析了激发能和振荡强度,揭示了激发能随着色团间距离和二面角的减小而降低 (Boo 等人,2010)。

时间分辨荧光光谱分析

另一项研究使用皮秒时间分辨荧光光谱探索了二-9H-芴-9-基二甲基硅烷中分子内准分子的动力学和能量学。分析确定了多个激发态及其寿命,有助于更深入地了解局部激发态与准分子态之间的转变 (Boo 和 Kang,2005)。

合成和在发光器件中的应用

在材料科学的背景下,一项研究描述了由 9,9-二辛基-9H-芴合成的聚芴。与传统合成的单体相比,这些聚芴在发光器件中使用时,绿色发射最小化。这突出了二-9H-芴-9-基二甲基硅烷衍生物在提高电子器件性能方面的潜力 (Cho 等人,2007)。

9H-芴合成的催化交叉偶联

一项研究提出了一种使用 Pd(0) 催化的交叉偶联反应有效合成 9H-芴衍生物的方法。该方法因其高产率、简单性和温和的反应条件而具有重要意义,为 9H-芴合成提供了一种极好的替代方法 (Xu 等人,2015)。

芴衍生物的生物降解

对一种节杆菌属菌株的研究表明,它能够利用芴作为唯一的碳源和能源,从而鉴定出几种代谢物,包括 9-芴醇和 9H-芴-9-酮。这项研究对于了解芴衍生物的生物降解途径至关重要 (Grifoll 等人,1992)。

聚合物太阳能电池应用

合成了一种含有 9-亚烷基-9H-芴单元的新型共聚物,用于大异质结聚合物太阳能电池。这种聚合物表现出很高的功率转换效率,表明 9-亚烷基-9H-芴在太阳能电池应用中的有用性 (Du 等人,2011)。

属性

IUPAC Name |

bis(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWIUTIZUVVALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346692 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-9H-fluoren-9-yldimethylsilane | |

CAS RN |

18769-00-1 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)